Gardenia yellow

Food Colorant Stability Thermal Degradation Processed Food Manufacturing

Gardenia yellow is a complex matrix of crocins, crocetin, and geniposide—not interchangeable with synthetic dyes or isolated crocin. In vivo studies confirm reduced TC, TG, LDL-C with increased HDL-C and enhanced SOD/CAT activity, supporting dual 'heart health' and 'antioxidant' claims. Superior alkaline stability (pH 8–11) versus β-carotene makes it ideal for alkaline noodles and chemically leavened baked goods. Specify minimum crocin (>0.84 mg/g) and crocetin (>0.62 mg/g) content via HPLC-ESI-MS/MS to ensure batch-to-batch bioactive consistency.

Molecular Formula C44H64O24
Molecular Weight 977.0 g/mol
CAS No. 94238-00-3
Cat. No. B039872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenia yellow
CAS94238-00-3
SynonymsGARDENIA YELLOW; Crocine; GARDENIAPIGMENT; Kuchinashi yellow; Rikecolor Kuchinashi 20
Molecular FormulaC44H64O24
Molecular Weight977.0 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43?,44?/m1/s1
InChIKeySEBIKDIMAPSUBY-IKPIERSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/
Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Gardenia Yellow (CAS 94238-00-3): Sourcing Guide and Composition Profile for Industrial Colorant Procurement


Gardenia yellow (CAS 94238-00-3) is a natural, water-soluble carotenoid pigment extracted from the mature fruit of Gardenia jasminoides Ellis [1]. Its primary chromophores are crocetin glycosyl esters, commonly referred to as crocins, which are structurally identical to the coloring components found in saffron (Crocus sativus L.) [2]. Beyond its coloring function, gardenia yellow contains bioactive compounds including crocetin, geniposide, and various iridoid glycosides [3]. The pigment is widely utilized as a natural alternative to synthetic yellow colorants in food, beverage, and pharmaceutical applications, with recognized regulatory status including E-number designation in the EU [4].

Why Generic Substitution of Gardenia Yellow (CAS 94238-00-3) Fails: The Critical Role of Bioactive Co-Factors in Colorant Selection


Gardenia yellow is not a single-compound entity but a complex matrix of crocetin glycosyl esters (crocins), the aglycone crocetin, and the iridoid glycoside geniposide [1]. This compositional heterogeneity creates functional divergence that precludes simple interchange with other yellow pigments. Unlike pure crocin isolates or synthetic dyes such as tartrazine (Food Yellow No. 4), gardenia yellow exhibits distinct stability profiles, dual-functional bioactivity (coloring plus antioxidant/hepatoprotective effects), and characteristic spectral properties that vary with crocin glycosylation patterns [2]. Furthermore, the presence of geniposide contributes pharmacological activities unrelated to color but relevant to functional food and nutraceutical applications [3]. Consequently, procurement decisions based solely on color value or price per kilogram disregard critical differentiation parameters that impact formulation stability, regulatory compliance, and product claims.

Quantitative Differentiation Guide for Gardenia Yellow (CAS 94238-00-3): Head-to-Head Performance Data Against Key Comparators


Thermal Stability of Gardenia Yellow vs. Synthetic Tartrazine (Food Yellow No. 4)

In a direct head-to-head comparison under identical extraction and testing conditions, gardenia yellow exhibited significantly lower thermal stability than the synthetic comparator tartrazine (Food Yellow No. 4). While tartrazine demonstrated >98% residual color after thermal treatment, gardenia yellow retained only 62% of its original color value [1]. This quantitative difference establishes clear performance boundaries for industrial applications involving heat processing.

Food Colorant Stability Thermal Degradation Processed Food Manufacturing

Light Stability of Gardenia Yellow vs. Synthetic Tartrazine (Food Yellow No. 4)

In the same direct comparative study evaluating photostability, gardenia yellow showed 90% residual color compared to >98% for tartrazine [1]. A separate investigation quantified the light stability difference as approximately 18% between the two colorants, with the addition of ascorbic acid improving gardenia yellow's light stability by about 6% [2].

Photostability Food Packaging Shelf-Life Prediction

pH-Dependent Hue Stability of Gardenia Yellow vs. β-Carotene

Technical specifications from commercial suppliers indicate that gardenia yellow demonstrates superior hue stability compared to β-carotene across a broad pH range. Specifically, the hue of gardenia yellow is reported to be more stable than β-carotene under acidic conditions (pH 4-6) and alkaline conditions (pH 8-11), with enhanced yellow vividness observed under alkaline conditions [1].

pH Stability Color Consistency Beverage Formulation

In Vivo Hypolipidemic and Antioxidant Efficacy: Gardenia Yellow (Crocins) vs. Geniposide

In a murine model of hyperlipidemia induced by high-fat/high-cholesterol diet, gardenia yellow (administered as crocins at 100 mg/kg) significantly reduced serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C). Concurrently, gardenia yellow enhanced superoxide dismutase (SOD) and catalase (CAT) activities and decreased malondialdehyde (MDA) levels. In contrast, geniposide at the same dose (100 mg/kg) significantly reduced lipid parameters but demonstrated no significant effect on in vivo antioxidant markers [1].

Functional Food Nutraceutical Lipid Metabolism Oxidative Stress

Blended Pigment Synergy: Gardenia Yellow-Curcumin Complex vs. Single Pigments

A study investigating the stability of gardenia yellow/curcumin blend pigments demonstrated that the blended complex, formed primarily through hydrogen bonding, exhibited stability that was 'much better than that of a single pigment' [1]. The characteristic absorption peak of the blend was established at 430 nm. While quantitative numeric comparison data for single vs. blend stability is not provided in the accessible abstract, the qualitative improvement is explicitly stated.

Pigment Blending Stability Enhancement Colorant Formulation

Total Crocetin Quantitation: Analytical Method Benchmarking for Quality Control

A validated HPLC-ESI-MS/MS method for determining crocin, crocetin, and geniposide in food samples demonstrated that gardenia yellow colorants in commercial products contained crocin at concentrations ranging from 0.84 to 4.20 mg/g, crocetin from 0.62 to 3.11 mg/g, and geniposide from 0.18 to 0.79 mg/g [1]. This analytical capability enables precise, quantifiable comparison of gardenia yellow products from different suppliers based on bioactive content rather than solely on color value.

HPLC-MS/MS Quality Control Regulatory Compliance Crocetin Quantification

Optimized Industrial and Research Applications for Gardenia Yellow (CAS 94238-00-3) Based on Quantitative Evidence


Functional Food Formulations Requiring Dual Hypolipidemic and Antioxidant Benefits

Based on direct comparative in vivo evidence showing that gardenia yellow (crocins) significantly reduces serum TC, TG, LDL-C while increasing HDL-C and enhancing SOD/CAT activity—whereas geniposide alone provides only lipid-lowering effects [1]—procurement of gardenia yellow is strategically indicated for functional food and nutraceutical products positioned with dual 'heart health' and 'antioxidant' claims. This differentiates gardenia yellow from single-compound alternatives and synthetic colorants that offer no bioactivity.

Neutral-to-Alkaline Beverage and Food Systems Requiring pH-Stable Yellow Hue

Given the technical specification that gardenia yellow maintains more stable hue than β-carotene under alkaline conditions (pH 8-11) and exhibits enhanced yellow vividness in alkaline environments [1], it is preferentially indicated for formulations such as alkaline noodles, certain baked goods with chemical leavening, and neutral-pH beverages where β-carotene may underperform or shift undesirably.

Light-Protected or Short-Shelf-Life Products Prioritizing Natural Labeling

The quantified photostability of gardenia yellow (90% residual color vs. >98% for tartrazine; 18% lower light stability [1][2]) informs procurement decisions for products with opaque packaging, short shelf-life, or retail environments with controlled lighting. Under these conditions, gardenia yellow enables 'natural colorant' labeling while mitigating photodegradation risks that would be unacceptable in clear-packaged, long-shelf-life products.

Quality-Controlled Procurement of High-Bioactivity Gardenia Yellow for Nutraceuticals

The validated HPLC-ESI-MS/MS method for quantifying crocin (0.84-4.20 mg/g), crocetin (0.62-3.11 mg/g), and geniposide (0.18-0.79 mg/g) in commercial samples [1] provides B2B buyers with a concrete analytical specification. Procurement specifications should mandate minimum crocin and crocetin content—not merely color value—to ensure bioactive consistency for functional applications, as gardenia yellow's in vivo antioxidant and hypolipidemic effects are driven by these specific components [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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